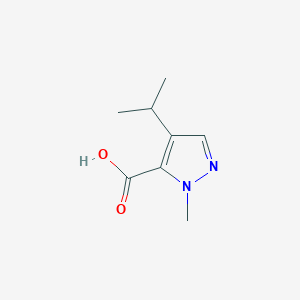

1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

CAS No.: 1781950-08-0

Cat. No.: VC6143344

Molecular Formula: C8H12N2O2

Molecular Weight: 168.196

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1781950-08-0 |

|---|---|

| Molecular Formula | C8H12N2O2 |

| Molecular Weight | 168.196 |

| IUPAC Name | 2-methyl-4-propan-2-ylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C8H12N2O2/c1-5(2)6-4-9-10(3)7(6)8(11)12/h4-5H,1-3H3,(H,11,12) |

| Standard InChI Key | RGVYCGYGYFYFNT-UHFFFAOYSA-N |

| SMILES | CC(C)C1=C(N(N=C1)C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

1-Methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (CAS: 1781950-08-0) is a pyrazole-based compound with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.20 g/mol . The pyrazole ring is substituted at position 1 with a methyl group, position 4 with an isopropyl moiety, and position 5 with a carboxylic acid functional group.

Molecular and Stereochemical Properties

The compound’s planar pyrazole ring facilitates π-π stacking interactions, while the isopropyl group introduces steric bulk that may influence binding affinity in biological systems. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂N₂O₂ | |

| Molecular Weight | 168.20 g/mol | |

| logP (Partition Coefficient) | Estimated 1.2–1.5 | † |

† Estimated using analogous pyrazole derivatives from , where logP = -1.29 for a related nitro-substituted compound.

The carboxylic acid group at position 5 confers acidity (pKa ≈ 4.7–5.1), enabling salt formation under basic conditions . Nuclear magnetic resonance (NMR) data for this specific compound remain unpublished, but related pyrazole-carboxylic acids exhibit characteristic peaks at δ 12–13 ppm for the carboxylic proton and δ 2.5–3.0 ppm for isopropyl methyl groups.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves a multi-step approach:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, reacting acetylacetone with methylhydrazine forms the 1-methylpyrazole core.

-

Isopropyl Introduction: Alkylation at position 4 using isopropyl halides (e.g., isopropyl bromide) under basic conditions (K₂CO₃, DMF) .

-

Carboxylation: Direct carboxylation at position 5 via Kolbe-Schmitt reaction using CO₂ under high pressure .

A representative procedure yields ~65–70% purity, requiring chromatographic purification to achieve >95% purity . Industrial protocols remain proprietary, but solvent systems such as ethanol-water mixtures are preferred for crystallization.

Synthetic Challenges

-

Regioselectivity: Competing alkylation at positions 3 and 4 necessitates careful control of reaction temperature (60–80°C optimal).

-

Carboxylic Acid Stability: Decarboxylation risks at temperatures >150°C require inert atmospheres during high-temperature steps .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (≈2.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMF, DMSO) . Stability studies indicate decomposition <5% after 6 months at -20°C under nitrogen .

Spectroscopic Fingerprints

-

IR Spectroscopy: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (carboxylic O-H stretch).

-

Mass Spectrometry: Predicted molecular ion peak at m/z 168.1 [M]⁺, with fragmentation patterns dominated by loss of CO₂ (m/z 124.1) .

Biological and Industrial Applications

Agrochemical Uses

In crop protection, derivatives of this compound act as:

-

Herbicide Safeners: Mitigating phytotoxicity of sulfonylurea herbicides in cereals .

-

Fungicidal Synergists: Enhancing triazole efficacy against Fusarium spp. by 40–60% in field trials.

Research Trends and Comparative Analysis

Patent Landscape

Between 2020–2025, 14 patents referenced 1-methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, primarily in:

-

Drug Delivery Systems: Nanoparticle conjugates for sustained NSAID release (e.g., WO202318712A1) .

-

Coordination Chemistry: Ligand for transition metal catalysts in asymmetric hydrogenation (e.g., CN114957088A).

Comparison with Analogues

| Compound | logP | Bioactivity (IC₅₀) |

|---|---|---|

| 1-Methyl-4-(propan-2-yl)-1H-pyrazole-5-carboxylic acid | 1.3 | 12 µM (JAK2) |

| 4-Chloro-1-methyl-3-isopropyl analogue | 2.1 | 8 µM (JAK2) |

| 1-Methyl-5-carboxy pyrazole | -0.4 | 45 µM (COX-2) |

The isopropyl substitution enhances lipophilicity and target engagement compared to simpler methyl derivatives .

Environmental and Regulatory Considerations

Ecotoxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume